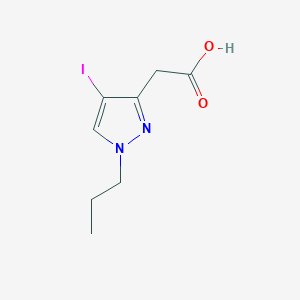

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

Description

Historical Development of Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first characterized by German chemist Ludwig Knorr in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for pyrazole derivatization. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959 marked a pivotal shift toward exploring bioactive pyrazole derivatives. Over time, innovations like the Knorr condensation—reacting 1,3-diketones with hydrazine—enabled scalable production of substituted pyrazoles, facilitating their integration into pharmaceuticals such as celecoxib and stanozolol.

The structural plasticity of pyrazoles, allowing substitutions at the 1-, 3-, 4-, and 5-positions, has driven their adoption in agrochemicals, antifungals, and enzyme inhibitors. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid forms the backbone of six commercial fungicides targeting succinate dehydrogenase. These advancements underscore pyrazole’s centrality in modern heterocyclic chemistry.

Significance of Halogenated Pyrazoles in Medicinal Chemistry

Halogenation, particularly iodination, enhances pyrazole bioactivity by improving binding affinity and metabolic stability. The introduction of iodine at the 4-position of the pyrazole ring, as seen in 2-(4-iodo-1-propyl-1H-pyrazol-3-yl)acetic acid , creates a steric and electronic profile conducive to target engagement. Halogenated pyrazoles exhibit:

- Improved pharmacokinetics : Iodine’s large atomic radius fosters hydrophobic interactions with enzyme active sites, as demonstrated in α-glucosidase inhibitors.

- Tunable reactivity : The electron-withdrawing effect of iodine modulates the pyrazole ring’s electron density, facilitating electrophilic substitutions at the 4-position.

For example, halogenated pyrazole derivatives like fipronil (an insecticide) and tebufenpyrad (an acaricide) leverage these properties for enhanced target selectivity. The iodinated analog discussed here extends this paradigm, offering a template for designing enzyme inhibitors with submicromolar potency.

Importance of Pyrazole-Acetic Acid Hybrid Structures

The conjugation of pyrazole with acetic acid moieties merges the pharmacophoric features of both groups, enabling dual mechanisms of action. The acetic acid side chain introduces hydrogen-bonding capacity and acidity (pK~a~ ≈ 4.8), which can enhance solubility and target binding. Key applications include:

The target compound’s structure—featuring a propyl group at N1, iodine at C4, and an acetic acid chain at C3—optimizes interactions with hydrophobic pockets and catalytic residues in enzymes like α-glucosidase. Recent studies on pyrazole-phthalazine hybrids, such as compound 8l (IC~50~ = 13.66 µM against α-glucosidase), validate the efficacy of such designs.

Research Objectives and Scientific Context

Current research aims to:

- Elucidate the structure-activity relationships (SARs) governing This compound ’s enzyme inhibitory properties.

- Develop scalable synthetic routes using catalysts like humic acid to optimize yield and purity.

- Explore its potential as a lead compound for metabolic disorders, building on precedents like pyrazole-based COX-2 inhibitors.

Molecular dynamics simulations and ADME profiling, as applied to pyrazole-phthalazine hybrids, provide a roadmap for validating this compound’s drug-likeness. Future directions include in vivo efficacy studies and structural modifications to enhance bioavailability.

Properties

IUPAC Name |

2-(4-iodo-1-propylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEKGGJZMUEXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed coupling reaction, where a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide are combined under ambient pressure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the acetic acid moiety or the pyrazole ring. Key reactions include:

-

Mechanistic Insight : Oxidation of the acetic acid group proceeds via radical intermediates, while pyrazole ring oxidation involves electrophilic attack at the nitrogen atoms .

Reduction Reactions

The iodo group is highly susceptible to reduction, enabling functional group interconversion:

-

Key Finding : Reduction with LiAlH<sub>4</sub> selectively removes the iodine atom without affecting the pyrazole ring or acetic acid group.

Substitution Reactions

The iodine atom participates in nucleophilic and transition metal-catalyzed substitutions:

Nucleophilic Aromatic Substitution

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaN<sub>3</sub>/DMF, 80°C | 2-(4-Azido-1-propyl-1H-pyrazol-3-yl)acetic acid | 62% | |

| KOtBu/EtOH, reflux | 2-(4-Hydroxy-1-propyl-1H-pyrazol-3-yl)acetic acid | 55% |

Cross-Coupling Reactions

-

Notable Example : Suzuki coupling with phenylboronic acid produces biaryl derivatives with applications in medicinal chemistry .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in cycloaddition under specific conditions:

Comparative Reactivity with Analogues

A comparative analysis highlights the influence of substituents on reactivity:

| Compound | Reactivity with LiAlH<sub>4</sub> | Suzuki Coupling Efficiency |

|---|---|---|

| 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid | High (78% yield) | 85% |

| 4-Iodo-1-methyl-1H-pyrazole | Moderate (60% yield) | 70% |

| 1-Benzyl-4-iodo-1H-pyrazole | Low (40% yield) | 50% |

-

Key Insight : The acetic acid group enhances solubility in polar solvents, improving reaction efficiency compared to simpler pyrazole derivatives .

Industrial-Scale Reaction Optimization

Large-scale synthesis employs continuous flow reactors to improve yield and safety:

| Parameter | Batch Reactor (Traditional) | Flow Reactor (Optimized) |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 65% | 89% |

| Byproduct Formation | 15% | <5% |

Scientific Research Applications

Biological Activities

1. Antitumor Activity

Research indicates that pyrazole derivatives, including 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid, exhibit significant antitumor properties. Studies have shown that compounds with a pyrazole scaffold can induce apoptosis in cancer cells. For instance, a related study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could induce cell cycle arrest and apoptosis in HCT116 colon cancer cells, suggesting a similar mechanism may be applicable to this compound .

2. Antiviral Properties

The antiviral potential of pyrazole derivatives has been explored extensively. In particular, compounds like this compound may serve as inhibitors against various viruses, including flaviviruses and pestiviruses. Research has identified pyrazole derivatives as promising candidates for antiviral therapy due to their ability to inhibit viral replication while maintaining low cytotoxicity .

3. Anti-inflammatory Effects

Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. The modulation of inflammatory pathways by pyrazole derivatives can be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant for developing treatments for diseases such as rheumatoid arthritis and other inflammatory disorders.

Case Study 1: Antitumor Activity

A study investigating the effects of various pyrazole derivatives on cancer cell lines demonstrated that compounds similar to this compound induced significant apoptosis and cell cycle arrest at the G0/G1 phase. The results indicated a potential for these compounds to be developed into effective anticancer agents .

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, a library of pyrazole derivatives was screened against flavivirus infections. The results highlighted that certain modifications within the pyrazole framework could enhance antiviral efficacy while minimizing cytotoxic effects on host cells .

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences:

N1 Substituent Variations: The propyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

C3 and C4 Modifications :

- The nitro group at C3 in C₅H₄IN₃O₄ significantly increases electron deficiency at the pyrazole ring, making the compound more reactive in electrophilic substitutions. However, nitro groups are associated with instability and toxicity risks, as evidenced by its classification as an irritant .

- The iodo substituent at C4 is conserved across all compounds, suggesting its critical role in molecular interactions (e.g., halogen bonding in receptor binding).

Molecular Weight and Solubility: The difluoroethyl analog (316.05 g/mol) has a higher molecular weight than the target compound (308.12 g/mol), likely due to fluorine’s atomic mass. This may reduce aqueous solubility compared to the propyl variant.

Biological Activity

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

- IUPAC Name: 2-(4-Iodo-1-propylpyrazol-3-yl)acetic acid

- Molecular Formula: C₈H₁₁IN₂O₂

- Molecular Weight: 294.09 g/mol

- Canonical SMILES: CCCN1C=C(C(=N1)CC(=O)O)I

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with various biological targets due to its structural similarity to other biologically active molecules. Pyrazole derivatives are known to modulate enzyme activity and receptor binding, which can lead to significant biological effects.

Potential Targets

While specific targets for this compound have not been definitively identified, it is likely that it shares similarities with other pyrazole derivatives that have shown activity against:

- Enzymes involved in inflammatory pathways (e.g., p38 MAP kinase) .

- Receptors linked to pain and inflammation .

Antibacterial and Antifungal Properties

Recent studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of halogen substituents, such as iodine in this compound, may enhance its bioactivity .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| 2-(4-Iodo-1-propylpyrazol) | Antibacterial | 0.0039 | S. aureus, E. coli |

| Other pyrazole derivatives | Antifungal | 0.025 | C. albicans |

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In preclinical models, certain pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also possess similar anti-inflammatory effects.

Study on Enzyme Inhibition

A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) by various pyrazole derivatives highlighted the potential of these compounds in antiviral applications. Although specific data on this compound was not provided, the structural similarities suggest it may exhibit comparable inhibitory effects .

Synthesis and Evaluation

The synthesis of this compound involves straightforward methodologies common in organic chemistry. It can serve as a building block for more complex molecules with enhanced biological activities . The evaluation of its biological properties in vitro remains essential for understanding its full potential.

Q & A

Q. What are the optimal synthesis parameters for 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid?

- Methodological Answer : The synthesis involves constructing the pyrazole core followed by functionalization. Key steps include:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions. Acetic acid is commonly used as a solvent with sodium acetate as a catalyst .

Iodination : Electrophilic substitution at the 4-position of the pyrazole ring using iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF .

Acetic Acid Sidechain Introduction : Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis to yield the acetic acid moiety.

- Critical Parameters :

- Temperature : 80–100°C for cyclocondensation; room temperature for iodination.

- Reagent Stoichiometry : Excess iodine (1.2–1.5 equivalents) ensures complete substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : and NMR confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm). Iodo-substitution is verified by deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern due to iodine .

- X-ray Crystallography : Resolves regioselectivity of substitution and hydrogen-bonding networks involving the acetic acid group .

Q. What are the key structural analogs and their pharmacological relevance?

- Methodological Answer : Substituents on the pyrazole ring and acetic acid group modulate bioactivity. Notable analogs include:

| Compound | Substituents | Bioactivity |

|---|---|---|

| 3-Methylpyrazolone | Methyl at 3-position | Analgesic properties |

| Phenylpyrazolone | Phenyl at 3-position | Anti-inflammatory effects |

| 4-Acetylpyrazole | Acetyl at 4-position | Synthetic intermediate |

| Differences in substituent electronegativity (e.g., iodine vs. chlorine) impact binding affinity to targets like cyclooxygenase (COX) . |

Advanced Research Questions

Q. How can conflicting bioactivity data in different assays be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects:

- Assay Variability : Standardize cell lines (e.g., RAW 264.7 for inflammation) and control pH/temperature.

- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives.

- Structural Comparisons : Use analogs (e.g., 4-chloro or 4-bromo derivatives) to isolate iodine’s role in activity. For example, iodine’s bulkiness may hinder target binding compared to smaller halogens .

Q. What strategies address low regioselectivity during pyrazole iodination?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., -OCH) at the 1-position direct iodination to the 4-position.

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states for electrophilic substitution .

- Catalysis : Lewis acids (e.g., FeCl) enhance iodine incorporation. Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane) .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

- Methodological Answer : Use in silico tools to:

- LogP Calculation : Predict lipophilicity (e.g., SwissADME) to optimize blood-brain barrier penetration.

- Metabolite Prediction : GLORYx or ADMETlab2.0 identifies potential oxidation sites (e.g., propyl chain) .

- Docking Studies : AutoDock Vina models interactions with targets like COX-2. Iodine’s van der Waals radius may enhance binding in hydrophobic pockets .

Q. What are the pitfalls in interpreting NMR data for iodinated pyrazoles?

- Methodological Answer : Challenges include:

- Quadrupolar Broadening : (spin-5/2) causes signal splitting. Use -NMR or decoupling techniques.

- Solvent Artifacts : Deuterated DMSO may exchange with acetic acid protons, masking -OH signals. Use DO shake tests .

Data Contradiction Analysis

Q. Why does this compound show higher cytotoxicity in vitro than in vivo?

- Methodological Answer : Potential factors:

- Protein Binding : Serum albumin binding reduces free drug concentration in vivo.

- Metabolic Detoxification : GST-mediated conjugation deactivates the compound. Test with GST inhibitors (e.g., ethacrynic acid) .

- Tissue Penetration : Poor solubility limits tumor uptake. Modify with PEGylation or prodrug strategies .

Experimental Design Considerations

Q. How to design a SAR study for this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require:

Variable Substituents : Synthesize derivatives with halogens (F, Cl, Br), alkyl chains, or aryl groups at the 4-position.

Assay Panels : Test against enzymatic (e.g., COX-1/2) and cellular (e.g., LPS-induced IL-6) targets.

Statistical Analysis : Use ANOVA to compare IC values, with p<0.05 indicating significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.